molecular formula C21H25F2N7O2 B610183 PQR620 CAS No. 1927857-56-4

PQR620

カタログ番号 B610183
CAS番号: 1927857-56-4
分子量: 445.4748
InChIキー: UGDKPWVVBKHRDK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PQR620 is a novel brain penetrant dual TORC1/2 inhibitor with anti-tumor activity across 56 lymphoma cell lines .


Synthesis Analysis

The preparation of PQR620 was optimized towards a robust synthetic route involving only 4 steps . This allows for a rapid access to quantities required for pre-clinical testing .


Molecular Structure Analysis

PQR620 is a morpholino-triazinyl derivative . Substitution of the morpholine binding to the hinge region and introduction of a 2-aminopyridine, substituted with a difluoromethyl group, induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays .


Chemical Reactions Analysis

PQR620 has demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel, resulting in a 10 log (IC 50) of 2.86 (nM) .


Physical And Chemical Properties Analysis

PQR620 has a molecular weight of 445.475 and a chemical formula of C21H25F2N7O2 . It has 9 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 rotatable bonds .

科学的研究の応用

Cancer Research

  • Summary of Application : PQR620 is a highly potent and selective mTORC1/2 inhibitor . The mTOR signaling pathway plays a fundamental role in cell proliferation, differentiation, growth, and survival . As a consequence, various tumors and central nervous system (CNS) disorders share aberrant activation of the mTOR pathway .
  • Methods of Application : The development of selective mTOR inhibitors is particularly challenging due to extensively conserved amino acid residues in the ATP binding pocket within the PI3K and PI3K-related protein kinase family . A detailed ligand-based structure activity relationship study allowed selective targeting of mTOR kinase activity without the interference of other PI3K family members .
  • Results : PQR620 demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel, resulting in a 10 log (IC50) of 2.86 (nM) . In A2058 melanoma cells PQR620 demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation with IC50 values of 0.2 μM and 0.1 μM, respectively .

Lymphoma Treatment

  • Summary of Application : PQR620 has anti-tumor activity in lymphomas as a single agent and in combination with Venetoclax .
  • Methods of Application : The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is an important therapeutic target for lymphomas . PQR620, a novel brain penetrant dual TORC1/2 inhibitor, was assessed in 56 lymphoma cell lines .
  • Results : Anti-tumor activity was observed across 56 lymphoma models with a median IC50 value of 250 nM after 72 h of exposure . PQR620 was largely cytostatic, but the combination with the BCL2 inhibitor venetoclax led to cytotoxicity .

Non-Small Cell Lung Cancer (NSCLC) Treatment

  • Summary of Application : PQR620 has shown potential in the treatment of non-small cell lung cancer (NSCLC) .
  • Methods of Application : The in vivo studies involved the daily oral administration of a single dose of PQR620 .
  • Results : PQR620 potently inhibited primary NSCLC xenograft growth in severe combined immune deficient mice . In PQR620-treated xenograft tissues, Akt-mTOR inactivation, apoptosis induction, SphK1 inhibition, and oxidative stress were detected .

Treatment of Central Nervous System (CNS) Disorders

  • Summary of Application : Various CNS disorders share aberrant activation of the mTOR pathway . Drugs targeting the mTOR pathway, such as PQR620, represent a valuable path to address multiple therapeutic areas .
  • Methods of Application : The development of selective mTOR inhibitors is particularly challenging due to extensively conserved amino acid residues in the ATP binding pocket within the PI3K and PI3K-related protein kinase family . A detailed ligand-based structure activity relationship study allowed selective targeting of mTOR kinase activity without the interference of other PI3K family members .
  • Results : PQR620 showed excellent selectivity over a wide panel of kinases, as well as excellent selectivity versus unrelated receptor enzymes and ion channels .

Inhibition of Protein Kinase B and Ribosomal Protein S6 Phosphorylation

  • Summary of Application : PQR620 has demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation .
  • Methods of Application : Substitution of the morpholine binding to the hinge region and introduction of a 2-aminopyridine, substituted with a difluoromethyl group, induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays .
  • Results : In A2058 melanoma cells PQR620 demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation with IC50 values of 0.2 μM and 0.1 μM, respectively .

Inhibition of Kinases and Ion Channels

  • Summary of Application : PQR620 has shown excellent selectivity over a wide panel of kinases, as well as excellent selectivity versus unrelated receptor enzymes and ion channels .
  • Methods of Application : The development of selective mTOR inhibitors is particularly challenging due to extensively conserved amino acid residues in the ATP binding pocket within the PI3K and PI3K-related protein kinase family . A detailed ligand-based structure activity relationship study allowed selective targeting of mTOR kinase activity without the interference of other PI3K family members .
  • Results : PQR620 demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel, resulting in a 10 log (IC50) of 2.86 (nM) .

Safety And Hazards

PQR620 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed and may cause serious damage to eyes . It may also pose a risk of impaired fertility and harm to unborn child .

将来の方向性

The data support further evaluation of PQR620 as a single agent or in combination with venetoclax . It has shown anti-tumor activity across 56 lymphoma models with a median IC 50 value of 250 nM after 72 h of exposure .

特性

IUPAC Name

5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N7O2/c22-18(23)15-5-17(24)25-6-16(15)19-26-20(29-11-1-2-12(29)8-31-7-11)28-21(27-19)30-13-3-4-14(30)10-32-9-13/h5-6,11-14,18H,1-4,7-10H2,(H2,24,25)/t11-,12+,13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDKPWVVBKHRDK-KPWCQOOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2COC[C@@H]1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5[C@@H]6CC[C@H]5COC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 122412735

Citations

For This Compound
10
Citations
C Tarantelli, E Gaudio, P Hillmann, F Spriano, I Kwee… - Blood, 2016 - Elsevier
… Here, we present the in vitro and in vivo anti-lymphoma activity of PQR620 as single agent … activity of PQR620 as single agent and also the in vivo results of PQR620 or PQR309 …
Number of citations: 3 www.sciencedirect.com
E Singer, C Walter, D Fabbro, D Rageot, F Beaufils… - …, 2020 - Elsevier
… Both compounds tested in this study are catalytic inhibitors of mTOR (PQR620) and mTOR/PI3K (PQR530), originally designed as cancer drugs. PQR530 (Hillmann et al., 2017; Rageot …
Number of citations: 12 www.sciencedirect.com
C Brandt, P Hillmann, A Noack, K Römermann… - …, 2018 - Elsevier
… derivatives, the catalytic mTORC1/C2 inhibitor PQR620 and the dual pan-PI3K/… PQR620 and PQR530 significantly increased seizure threshold at tolerable doses. The effect of PQR620 …
Number of citations: 62 www.sciencedirect.com
J Zha, Y Xia, C Ye, Z Hu, Q Zhang, H Xiao, B Yu… - Frontiers in …, 2021 - frontiersin.org
… of PQR620 potently inhibited primary NSCLC xenograft growth in severe combined immune deficient mice. In PQR620… In conclusion, PQR620 exerted potent anti-NSCLC cell activity via …
Number of citations: 17 www.frontiersin.org
C Tarantelli, E Gaudio, P Hillmann, F Spriano, G Sartori… - Cancers, 2019 - mdpi.com
… Here, we assessed the anti-tumor activity of PQR620, a novel … PQR620 was largely cytostatic, but the combination with the … The data support further evaluation of PQR620 as a single …
Number of citations: 12 www.mdpi.com
D Rageot, T Bohnacker, A Melone… - Journal of Medicinal …, 2018 - ACS Publications
… -3), daily dosing of PQR620 (3) inhibited tumor growth significantly. Moreover, PQR620 (3) … In conclusion, PQR620 (3) inhibits mTOR kinase potently and selectively, shows antitumor …
Number of citations: 68 pubs.acs.org
C Borsari, E Keles, D Rageot, A Melone, T Bohnacker… - Cancer Research, 2020 - AACR
… [2] Herein, we combined pharmacophore features of PQR620 [3] , the first-in-class brain penetrant ATP-competitive mTOR kinase inhibitor showing efficacy in a TSC mouse model, and …
Number of citations: 0 aacrjournals.org
B Gericke, C Brandt, W Theilmann, L Welzel… - …, 2020 - Elsevier
… In the present study, we administered the mTORC1/2 inhibitor PQR620 and the dual pan-PI3K/mTORC1/2 inhibitor, PQR530, during the latent period following a SE induced by …
Number of citations: 15 www.sciencedirect.com
C Borsari, D Rageot, F Beaufils… - ACS medicinal …, 2019 - ACS Publications
The phosphoinositide 3-kinase (PI3K)/mechanistic target of rapamycin (mTOR) pathway is a critical regulator of cell growth and is frequently hyperactivated in cancer. Therefore, PI3K …
Number of citations: 28 pubs.acs.org
F Beaufils, D Rageot, A Melone, M Lang, J Mestan… - Cancer Research, 2016 - AACR
… [1-2] Here, we report the lead optimization of PQR620, a novel potent and … , PQR620 inhibits mTOR potently and selectively, and shows anti-tumor effects in vitro and in vivo. PQR620 is …
Number of citations: 1 aacrjournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。